molecular formula C16H15NO4S B2906993 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid CAS No. 777898-58-5

3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid

Cat. No. B2906993
CAS RN: 777898-58-5
M. Wt: 317.36
InChI Key: DNPQQEIHGUVWPH-DHZHZOJOSA-N
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Description

3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a derivative of 4-toluenesulfonyl chloride and aniline, and its structure consists of a phenyl ring, a propenoic acid group, and a sulfonyl group.

Scientific Research Applications

3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has been used in various scientific research applications, including as a reagent for the detection of amino acids, peptides, and proteins. 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid reacts with primary amines to form stable sulfonamide derivatives, which can be analyzed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS). 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of ROS. 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has been shown to inhibit the activity of xanthine oxidase, an enzyme that produces ROS during the metabolism of purines. This inhibition leads to a decrease in ROS levels and a reduction in oxidative stress.
Biochemical and Physiological Effects
3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has been shown to have various biochemical and physiological effects, including antioxidant and anticancer properties. 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has been shown to scavenge ROS and protect cells from oxidative damage. 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid has some limitations, including its potential toxicity and the need for specialized equipment for its detection and analysis.

Future Directions

There are several future directions for research on 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid, including the development of new synthetic methods for 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid derivatives with improved properties, the investigation of the mechanisms underlying its anticancer and antioxidant properties, and the evaluation of its potential as a therapeutic agent for the treatment of cancer and other diseases.
In conclusion, 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid is a chemical compound with promising applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid and its derivatives may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid involves the reaction of 4-toluenesulfonyl chloride with aniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acryloyl chloride to yield 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid. The purity of 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid can be improved through recrystallization from a suitable solvent.

properties

IUPAC Name

3-[2-[(4-methylphenyl)sulfonylamino]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-12-6-9-14(10-7-12)22(20,21)17-15-5-3-2-4-13(15)8-11-16(18)19/h2-11,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQQEIHGUVWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694945
Record name 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

777898-58-5
Record name 3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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